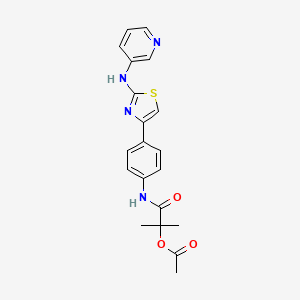

2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate

Description

This compound features a thiazole core linked to a phenyl group via a pyridin-3-ylamino substituent. The phenyl ring is further connected to a propan-2-yl acetate backbone, which includes a methyl group and a ketone (1-oxo) moiety.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13(25)27-20(2,3)18(26)22-15-8-6-14(7-9-15)17-12-28-19(24-17)23-16-5-4-10-21-11-16/h4-12H,1-3H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHMDNSIYROOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate is C₁₉H₂₃N₃O₃S. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Cycle Progression : Thiazole-containing compounds have been reported to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Certain thiazole derivatives promote apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins .

The mechanism by which this compound exerts its effects may involve:

- Targeting Kinases : Many thiazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.

- Interference with DNA Repair Mechanisms : Some studies suggest that these compounds may inhibit DNA repair proteins, leading to increased sensitivity of cancer cells to DNA-damaging agents.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical models:

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Thiazole Ring : Utilizing appropriate thioamide and α-halo ketones.

- Coupling Reactions : Employing coupling agents to form the amide bond between the thiazole and phenyl groups.

The structure activity relationship (SAR) indicates that modifications on the thiazole and pyridine rings can significantly affect the biological activity of the compound. For instance, substituents that enhance electron density on the aromatic rings tend to increase cytotoxicity against cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-Methyl-1-oxo have been evaluated for their ability to inhibit various cancer cell lines. A study highlighted that thiazole-integrated compounds demonstrated notable antiproliferative effects against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A375 | 10.5 | Apoptosis induction |

| Compound B | DU145 | 15.0 | Cell cycle arrest |

| Compound C | MCF-7 | 12.0 | Inhibition of angiogenesis |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Recent studies have shown that compounds similar to 2-Methyl-1-oxo can inhibit the growth of various bacterial strains. For example, a series of thiazole-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 |

| Compound E | Escherichia coli | 16 |

Case Study 1: Thiazole Derivatives in Cancer Treatment

A comprehensive study involved synthesizing various thiazole derivatives and evaluating their anticancer properties through in vitro assays. The most active compound exhibited an IC50 value of 8 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another significant application was reported in the context of tuberculosis treatment. Compounds derived from thiazole showed effective inhibition against Mycobacterium tuberculosis with MIC values as low as 0.09 µg/mL, suggesting their potential use in developing new anti-tubercular drugs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between the target compound and analogs lie in substituents and backbone modifications:

Computational Insights

For example:

- Electrostatic Potential: The pyridin-3-ylamino group may create localized positive regions, contrasting with electron-deficient trifluoromethyl groups in 10d/10e.

- Steric Effects : The propan-2-yl backbone in the target compound likely introduces steric hindrance absent in piperazine-containing analogs.

Research Findings and Hypotheses

Substituent Effects : Trifluoromethyl and chloro groups in analogs influence yield and electronic properties. The target’s pyridine ring may confer unique basicity and hydrogen-bonding capacity.

Backbone Flexibility : Piperazine in analogs provides conformational flexibility, whereas the rigid propan-2-yl acetate in the target may restrict binding to specific biological targets.

Stereochemistry : highlights (Z)/(E) isomerism impacting activity, a factor unexplored for the target compound but relevant for future studies.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

Methodological Answer: The synthesis involves multi-step strategies, typically starting with the formation of the thiazole core (e.g., via Hantzsch thiazole synthesis) followed by coupling reactions. Key intermediates include:

- 4-(2-Aminothiazol-4-yl)phenylamine : Synthesized via cyclization of thiourea derivatives with α-haloketones .

- Pyridin-3-ylamine-substituted thiazole : Achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Acetate prodrug moiety : Introduced via esterification of the hydroxyl group in the final step.

Prioritize intermediates with stable protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and acetoxy group. For example, the pyridine proton signals appear downfield (~8.5–9.0 ppm) .

- HPLC-PDA/MS : Assess purity (>98%) and detect hydrolytic degradation products under acidic/basic conditions .

- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for acetate and oxo groups) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .

Q. What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Protect from moisture (use desiccants) and light (amber vials). Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis .

- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during synthesis to avoid side reactions.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for thiazole ring formation .

- Reaction Path Search Tools : Software like GRRM or AFIR can identify low-energy pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMSO for SNAr reactions) or catalysts (e.g., Pd/C for cross-coupling) .

Q. How should researchers resolve contradictions in reported biological activity data for similar thiazole derivatives?

Methodological Answer:

- Comparative Assay Validation : Replicate experiments under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) to control for variability .

- Purity Reassessment : Use HPLC to confirm compound integrity, as impurities (e.g., hydrolyzed byproducts) may skew activity .

- Structural Confirmation : Re-examine NMR data for regioisomer misassignments, which are common in thiazole derivatives .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for antimicrobial properties?

Methodological Answer:

- Analog Synthesis : Modify the pyridine substituents (e.g., electron-withdrawing groups) or acetate moiety to assess impact on activity .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase) and prioritize analogs with stronger binding affinities .

- Metabolite Profiling : Identify hydrolyzed active metabolites (e.g., free hydroxyl form) via LC-MS to distinguish prodrug effects .

Q. How can heterogeneous reaction conditions impact synthesis yield, and how can these be systematically evaluated?

Methodological Answer:

- DOE (Design of Experiments) : Apply a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling using Pd(OAc)₂ at 80°C in ethanol/water .

- In Situ Monitoring : Use ReactIR to track reaction progress and identify bottlenecks (e.g., slow imine formation) .

Q. What in silico approaches predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast hepatic metabolism (e.g., CYP3A4-mediated acetate hydrolysis) and cardiotoxicity risks (hERG inhibition) .

- Molecular Dynamics Simulations : Simulate interactions with plasma proteins (e.g., albumin) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.